1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with ethoxyphenyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential effects on neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Ethoxyphenyl)-3-{4-[4-(4-hydroxyphenyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
- 1-(4-Ethoxyphenyl)-3-{4-[4-(4-methylbenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Uniqueness: 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H30FN3O3 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H30FN3O3/c1-2-36-26-13-11-25(12-14-26)33-28(34)20-27(29(33)35)32-17-15-31(16-18-32)24-9-5-22(6-10-24)19-21-3-7-23(30)8-4-21/h3-14,27H,2,15-20H2,1H3 |
InChI Key |
DBNNQOUEMKQMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.